(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
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Overview
Description
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of pyrrole, thiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like toluene or ethanol, and reagents such as thionyl chloride and phenacyl bromide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects. Research is ongoing to determine its efficacy and safety in clinical settings .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or coatings can enhance their performance and durability .
Mechanism of Action
The mechanism of action of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2-(1H-indol-3-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
- (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-bromophenyl)piperazin-1-yl)methanone
Uniqueness
What sets (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone apart from similar compounds is its specific combination of functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c19-14-5-1-2-6-16(14)21-9-11-22(12-10-21)17(24)15-13-25-18(20-15)23-7-3-4-8-23/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVJQAFKHXRDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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